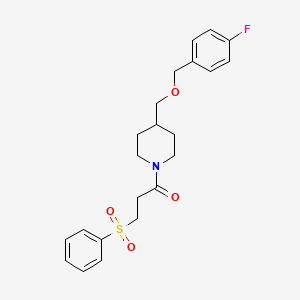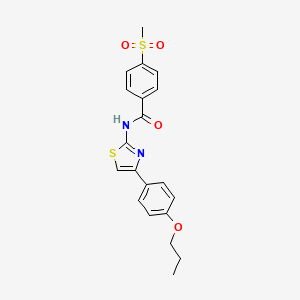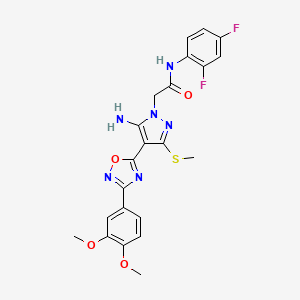![molecular formula C13H11F2N3O B2924338 N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide CAS No. 2361638-07-3](/img/structure/B2924338.png)
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase CK1ε, which plays a critical role in the regulation of cell growth and proliferation.
作用机制
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide functions as a potent and selective inhibitor of CK1ε, which is a member of the casein kinase 1 family of serine/threonine protein kinases. CK1ε has been implicated in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1ε, N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway. It also inhibits the phosphorylation of AKT and ERK, which are key signaling pathways involved in cancer cell survival and proliferation. In addition, N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been shown to induce autophagy in cancer cells, which may contribute to its anticancer effects.
实验室实验的优点和局限性
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is a potent and selective inhibitor of CK1ε, which makes it a valuable tool for studying the role of this protein kinase in cancer biology. However, its high potency may also limit its use in certain experimental settings, as it may induce off-target effects or toxicity at higher concentrations. In addition, the synthesis method for N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is complex and may require specialized equipment and expertise.
未来方向
There are several future directions for the development and application of N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide. One potential direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Another direction is the investigation of its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies. Finally, the identification of biomarkers that predict response to N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide may enable its use in personalized cancer therapy.
合成方法
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can be synthesized using a multi-step process involving the reaction of 2,4-difluoroaniline with 4-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of prop-2-yn-1-amine and subsequent cyclization to form the final product. The synthesis method has been optimized to produce high yields and purity of N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide.
科学研究应用
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has been demonstrated to be effective against a variety of cancer types, including breast, lung, prostate, and colon cancer. N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and platinum-based drugs.
属性
IUPAC Name |
N-[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-3-13(19)17-11-7-16-18(8(11)2)12-5-4-9(14)6-10(12)15/h3-7H,1H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOBCVYOPIDFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)



![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)
![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2924269.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)
![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)

![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2924273.png)

![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)